molecular formula C5H12S B1618935 Methyl isobutyl sulfide CAS No. 5008-69-5

Methyl isobutyl sulfide

Cat. No.: B1618935
CAS No.: 5008-69-5
M. Wt: 104.22 g/mol
InChI Key: UYVGFIKOUAFDOZ-UHFFFAOYSA-N
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Description

Methyl isobutyl sulfide is an organic sulfur compound with the chemical formula C5H12S. It is a colorless liquid known for its strong garlic-like odor. This compound is commonly found in garlic, onions, and other Allium vegetables. It is widely used in the food and beverage industry as a flavoring agent due to its ability to enhance savory and umami flavors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isobutyl sulfide can be synthesized through the reaction of methanol with isopropyl mercaptan (2-propanethiol) in the presence of a catalyst. The reaction typically occurs under mild conditions, producing this compound and water as by-products: [ \text{CH}_3\text{OH} + (\text{CH}_3)_2\text{CHSH} \rightarrow (\text{CH}_3)_2\text{CHSCH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors to ensure a steady supply of reactants and efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl isobutyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides and sulfones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert this compound to its corresponding thiol.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted sulfides.

Major Products:

    Oxidation: Sulfoxides and sulfones

    Reduction: Corresponding thiol (isopropyl mercaptan)

    Substitution: Substituted sulfides

Scientific Research Applications

Methyl isobutyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl isobutyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes and receptors, influencing metabolic processes. Its strong odor is due to its ability to bind to olfactory receptors, triggering sensory responses. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular functions .

Comparison with Similar Compounds

Methyl isobutyl sulfide can be compared with other similar sulfur-containing compounds such as:

This compound is unique due to its specific odor profile and its applications in flavoring and organic synthesis. Its ability to enhance savory flavors makes it particularly valuable in the food industry.

Properties

IUPAC Name

2-methyl-1-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-5(2)4-6-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVGFIKOUAFDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294603
Record name Methyl isobutyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5008-69-5
Record name Isobutyl methyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl methyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97332
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl isobutyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl methyl sulfide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD9E7MGV67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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